Cas no 5334-56-5 (1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one)

1-Methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrazolo-pyrimidinone core. Its structure is characterized by a methyl group at the 1-position, contributing to enhanced stability and distinct reactivity profiles. This scaffold is of interest in medicinal chemistry due to its potential as a versatile intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and other therapeutic agents. The compound's rigid bicyclic framework offers opportunities for selective functionalization, enabling tailored modifications for target-specific applications. Its well-defined synthetic route and purity make it suitable for research in drug discovery and development.
1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one structure
5334-56-5 structure
Product Name:1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No:5334-56-5
MF:C6H6N4O
MW:150.138040065765
MDL:MFCD01312343
CID:371877
PubChem ID:135439714
Update Time:2025-05-22

1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
    • 1-Methyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one
    • 1-METHYL-1,5-DIHYDRO-4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
    • 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
    • 1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
    • 1-Methylpyrazolo[3,4-d]pyrimidin-4(5H)-one
    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one,1,5-dihydro-1-methyl-
    • 1,5-dihydro-1-methyl-4H-pyrazolo<3,4-d>pyrimidin-4-one
    • 1-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
    • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4
    • 1-methyl-1H-pyrazolo<3,4-d>pyrimidin-4-(5H)-one
    • 1-Methyl-4-hydroxypyrazolo<3,4-d>pyrimidine
    • 1-methyl-5-hydropyrazolo[5,4-d]pyrimidin-4-one
    • 4,5-dihydro-1-methyl-1H-pyrazolo<3,4-d>pyrimidin-4-one
    • 4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidine
    • 9-Methylallopurinol
    • NSC 1439
    • NSC 635171
    • 1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
    • Allopurinol, mono-methyl
    • CHEMBL1401275
    • HMS552C06
    • AKOS000267570
    • F11601
    • J-504900
    • HMS2655M24
    • 1,5-Dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
    • MLS000675143
    • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
    • 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]- pyrimidin-4-one
    • MFCD01312343
    • EN300-22820
    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-methyl-
    • DTXSID40277279
    • CCG-40970
    • 1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
    • SMR000313865
    • NoName_794
    • Z220383472
    • FT-0608025
    • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
    • AKOS004910283
    • 4h-pyrazolo[3,4-d]pyrimidin-4-one,1,2-dihydro-1-methyl-
    • AMY9275
    • CS-0045028
    • DTXSID90901658
    • Tert-butyl(R)-1-(methoxycarbonyl)-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamatetert-butyl(R)-1-(methoxycarbonyl)-3-47(2,4,5-trifluorophenyl)propan-2-ylcarbamate
    • NSC1439
    • 4-hydroxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
    • Maybridge1_003746
    • 5334-56-5
    • AKOS000311518
    • A870747
    • SCHEMBL437210
    • 1-methylpyrazolo[3,4-d]pyrimidin-4-ol
    • NSC-635171
    • SY027074
    • NSC635171
    • PS-4367
    • 767237-00-3
    • SR-01000631077-1
    • NSC-1439
    • 1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one
    • BBL039244
    • DB-015479
    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one,1,2-dihydro-1-methyl-(9CI)
    • STK313210
    • STL229428
    • DB-272462
    • 1H-Pyrazolo[3,4-d]pyrimidin-4(2H)-one, 1-methyl-
    • HY-W052249
    • 4H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE, 1,2-DIHYDRO-1-METHYL-
    • MDL: MFCD01312343
    • Inchi: 1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11)
    • InChI Key: CDJQIJFWTUEUFF-UHFFFAOYSA-N
    • SMILES: O=C1C2C=NN(C)C=2N=CN1

Computed Properties

  • Exact Mass: 150.05400
  • Monoisotopic Mass: 150.054161
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.1
  • Molecular Weight: 150.14
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.60
  • Melting Point: >250 ºC
  • Boiling Point: 277.9 ℃ at 760 mmHg
  • Flash Point: 121.8°C
  • Refractive Index: 1.772
  • Solubility: >22.5 [ug/mL]
  • PSA: 63.57000
  • LogP: -0.34340

1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pricemore >>

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1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5334-56-5)1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Order Number:A870747
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:25
Price ($):485.0
Email:sales@amadischem.com

Additional information on 1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Comprehensive Overview of 1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 5334-56-5): Properties, Applications, and Research Insights

The compound 1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 5334-56-5) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique pyrazolo[3,4-d]pyrimidin-4-one scaffold makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industries are increasingly exploring its potential due to its structural similarity to purine bases, which are critical in DNA and RNA metabolism. This article delves into its chemical properties, synthetic pathways, and emerging applications, aligning with current trends in drug discovery and medicinal chemistry.

From a structural perspective, 1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a fused bicyclic system comprising a pyrazole and pyrimidine ring. The presence of a methyl group at the 1-position enhances its stability and modulates its reactivity, making it suitable for further functionalization. Its molecular formula, C6H6N4O, and molecular weight of 150.14 g/mol are well-documented in chemical databases. The compound's solubility in polar solvents like DMSO and methanol facilitates its use in laboratory settings, while its melting point and spectral data (IR, NMR) are essential for quality control.

In the context of drug development, this compound serves as a precursor for designing kinase inhibitors and antiviral agents. Recent studies highlight its role in targeting protein kinases, which are implicated in cancer and inflammatory diseases. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown promise in inhibiting cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), addressing unmet medical needs in oncology. Such advancements resonate with the growing demand for precision medicine and targeted therapies.

The synthesis of 1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves cyclocondensation reactions using hydrazine derivatives and β-ketoesters. Optimizing yield and purity is a focal point for industrial-scale production, with green chemistry principles gaining traction to reduce environmental impact. Researchers are also exploring microwave-assisted synthesis and catalysis to enhance efficiency, reflecting the broader shift toward sustainable methodologies in organic synthesis.

Beyond pharmaceuticals, this compound finds utility in agrochemical research and material science. Its heterocyclic core is being investigated for developing novel pesticides with improved selectivity and lower toxicity. Additionally, its electronic properties make it a candidate for designing organic semiconductors, aligning with the surge in flexible electronics and optoelectronic devices.

Frequently asked questions about CAS No. 5334-56-5 include its safety profile, commercial availability, and regulatory status. While it is not classified as hazardous under major chemical inventories, proper handling protocols are recommended. Suppliers often provide technical data sheets (TDS) and certificates of analysis (CoA) to ensure compliance with Good Laboratory Practices (GLP). The compound's pricing and bulk procurement options are also common queries, especially among academic and industrial researchers.

In summary, 1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents a multifaceted building block in modern chemistry. Its applications span biomedical research, agricultural innovation, and advanced materials, driven by its adaptable chemical framework. As scientific inquiries into its derivatives expand, this compound is poised to play a pivotal role in addressing global challenges in health and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5334-56-5)1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
A870747
Purity:99%
Quantity:25g
Price ($):485.0
Email